molecular formula C32H28N2S B2392712 2-[(2-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile CAS No. 303985-39-9

2-[(2-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile

Cat. No.: B2392712
CAS No.: 303985-39-9
M. Wt: 472.65
InChI Key: OIGANIHOKPILDN-JQNBNMKOSA-N
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Description

2-[(2-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile is an organic compound with a complex structure that includes a nicotinonitrile core substituted with 2-methylbenzylsulfanyl and 4-methylstyryl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile typically involves multiple steps, starting with the preparation of the nicotinonitrile core. The key steps include:

    Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction involving suitable precursors.

    Introduction of the 2-Methylbenzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group on the nicotinonitrile core with 2-methylbenzylthiol.

    Addition of 4-Methylstyryl Groups: This is typically done through a Heck reaction, where the nicotinonitrile core is reacted with 4-methylstyrene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-[(2-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity. The specific pathways involved would depend on the context of its use, such as in medicinal chemistry or material science.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile: Similar structure but with a different position of the methyl group on the benzyl ring.

    2-[(2-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)pyridine: Similar core structure but with a pyridine ring instead of nicotinonitrile.

Uniqueness

2-[(2-Methylbenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications where specific chemical properties are required.

Properties

IUPAC Name

4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-2-[(2-methylphenyl)methylsulfanyl]pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H28N2S/c1-23-8-12-26(13-9-23)16-18-28-20-30(19-17-27-14-10-24(2)11-15-27)34-32(31(28)21-33)35-22-29-7-5-4-6-25(29)3/h4-20H,22H2,1-3H3/b18-16-,19-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGANIHOKPILDN-JQNBNMKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC3=CC=CC=C3C)C=CC4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC3=CC=CC=C3C)/C=C/C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H28N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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